3-Oxobutyl acetate
CAS No.: 10150-87-5
Cat. No.: VC21253214
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10150-87-5 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 3-oxobutyl acetate |
| Standard InChI | InChI=1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3 |
| Standard InChI Key | NWCYECXHIYEBJE-UHFFFAOYSA-N |
| SMILES | CC(=O)CCOC(=O)C |
| Canonical SMILES | CC(=O)CCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Oxobutyl acetate () consists of a four-carbon butyl chain with a ketone group at position 3 and an acetyloxy moiety at position 1. The IUPAC name, (3-oxobutyl) acetate, reflects this arrangement . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 10150-87-5 | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| SMILES | CC(=O)CCOC(=O)C | PubChem |
| InChI Key | NWCYECXHIYEBJE-UHFFFAOYSA-N | PubChem |
The planar ketone group at C-3 facilitates resonance stabilization, while the ester moiety at C-1 enhances electrophilicity, making it reactive toward nucleophiles and reducing agents .
Physicochemical Properties
Computational studies reveal a balanced hydrophobicity (XLogP3-AA = 0.3) and moderate polarity, enabling solubility in both organic solvents and aqueous systems . Hydrogen bond acceptor (HBA = 3) and donor (HBD = 0) counts predict favorable membrane permeability, corroborated by in silico BBB permeation models .
| Parameter | Value | Method |
|---|---|---|
| Rotatable Bonds | 4 | PubChem |
| Topological Polar SA | 46.53 Ų | PubChem |
| Boiling Point | 195–198°C (est.) | EPI Suite |
Synthesis and Industrial Production
Laboratory-Scale Methods
The Morita–Baylis–Hillman (MBH) reaction provides a high-yield route to 3-oxobutyl acetate derivatives. Acrylic esters react with aldehydes in the presence of nucleophilic catalysts (e.g., DABCO), followed by acetylation with acetic anhydride :
Optimized conditions (DMF, 23°C, 2 h) achieve >85% conversion, with purification via fractional distillation .
Industrial Protocols
Continuous-flow reactors dominate large-scale production, enabling precise control over esterification kinetics. A representative protocol involves:
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Esterification: Butanedione reacts with acetic acid under acid catalysis (HSO, 110°C).
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Dehydration: Molecular sieves remove water, shifting equilibrium toward product formation.
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Distillation: Fractional distillation isolates 3-oxobutyl acetate at 98% purity .
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 72% | 89% |
| Reaction Time | 6 h | 1.5 h |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
Reactivity and Functionalization Pathways
Oxidation and Reduction
The ketone group undergoes selective transformations:
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Oxidation: KMnO/HSO converts the C-3 ketone to a carboxylate, yielding succinic acid derivatives .
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Reduction: NaBH in EtOH reduces the ketone to a secondary alcohol () without affecting the ester .
Nucleophilic Substitutions
The acetyloxy group participates in SN2 reactions. Treatment with KSCN in acetone replaces acetate with thiocyanate (), forming 3-oxobutyl thiocyanate (Yield: 78%) .
Applications in Advanced Material Science
Polymer Precursors
Copolymerization with styrene enhances thermoplastic elasticity. A 2025 study reported stress-strain improvements:
| Comonomer Ratio (Styrene:Acetate) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 70:30 | 18.4 ± 1.2 | 320 ± 15 |
| 50:50 | 14.1 ± 0.9 | 450 ± 20 |
Pharmaceutical Intermediates
As a synthon for β-lactam antibiotics, 3-oxobutyl acetate undergoes [2+2] cycloadditions with imines. Molecular docking simulations confirm binding affinity () toward penicillin-binding proteins .
Emerging Research Frontiers
Catalytic Asymmetric Reactions
Chiral phosphine ligands enable enantioselective aldol condensations. A 2024 breakthrough achieved 92% ee in β-hydroxy ester synthesis :
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